

Application Note: Preparation of 1-(4-Cyanophenyl)guanidine Hydrochloride Solutions

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Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine
hydrochloride

Cat. No.: B1419905

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of solutions containing **1-(4-Cyanophenyl)guanidine hydrochloride** (CAS No: 373690-68-7). It outlines the critical physicochemical properties of the compound, details validated protocols for creating stock solutions in both organic and aqueous solvents, and offers essential guidance on solution stability, storage, and troubleshooting. The methodologies described herein are designed to ensure experimental reproducibility and integrity.

Introduction: The Scientific Context

1-(4-Cyanophenyl)guanidine hydrochloride is a versatile chemical intermediate recognized for its role as a building block in the synthesis of bioactive molecules.^[1] Its structure, which incorporates a reactive cyanophenyl group, makes it a valuable component in medicinal chemistry, particularly for developing novel therapeutic agents.^[1] Researchers have explored its utility in fields such as neuropharmacology and cancer research.^[1] Furthermore, its properties lend it to applications in material science and agrochemical development.^[1]

Given its importance, the ability to prepare stable, accurately concentrated solutions is a fundamental prerequisite for successful research and development. This note addresses the common challenges associated with handling guanidine-based compounds, providing a scientifically grounded framework for their solubilization and use.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of effective solution preparation. **1-(4-Cyanophenyl)guanidine hydrochloride** is typically a white crystalline powder.^[1]

Property	Value	Source
CAS Number	373690-68-7	Chem-Impex ^[1]
Molecular Formula	C ₈ H ₈ N ₄ ·HCl	Chem-Impex ^[1]
Molecular Weight	196.64 g/mol	Chem-Impex ^[1]
Appearance	White crystalline powder	Chem-Impex ^[1]
Melting Point	237-240°C	Chem-Impex ^[1] , Sigma-Aldrich
Purity	≥ 99% (HPLC)	Chem-Impex ^[1]
Storage Temperature	2-8°C	Chem-Impex ^[1] , Sigma-Aldrich

The guanidine group is highly basic and, in its hydrochloride salt form, imparts a degree of aqueous solubility. However, the cyanophenyl group is hydrophobic, creating a molecule with amphipathic characteristics that must be considered when selecting a solvent.

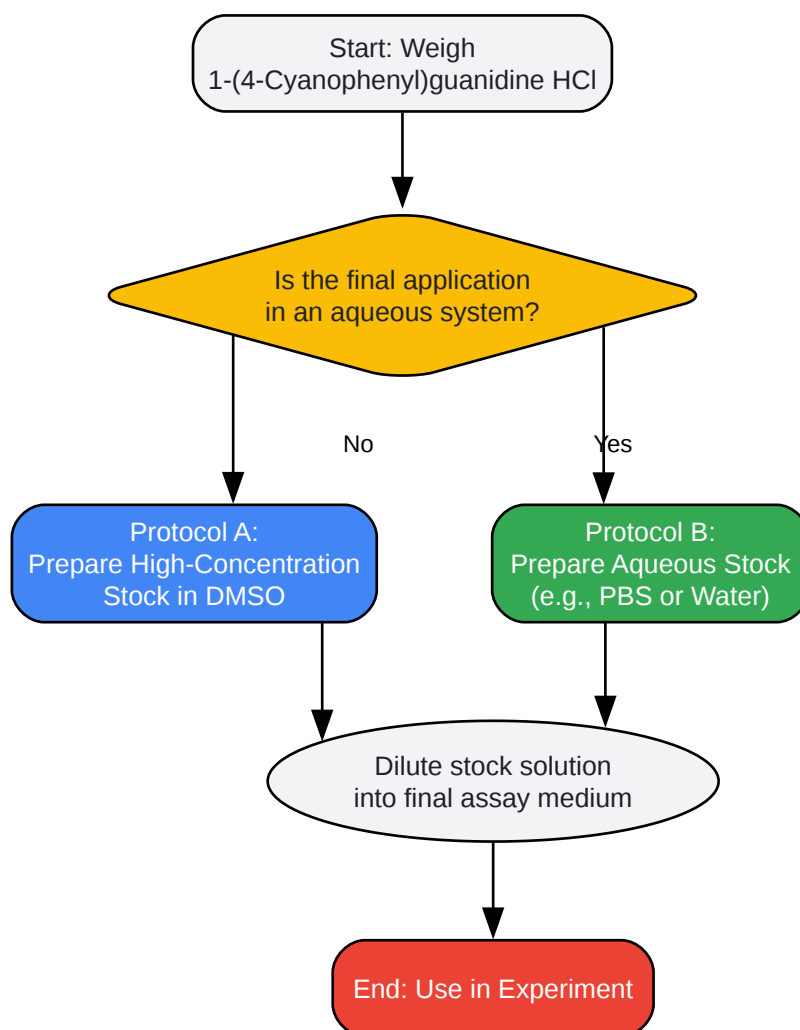
Core Principles of Solubilization

Guanidine hydrochloride and its derivatives are well-known chaotropic agents, capable of disrupting hydrogen bond networks in water and denaturing proteins.^{[2][3]} While **1-(4-Cyanophenyl)guanidine hydrochloride** is not typically used for this purpose, the principles governing the solubilization of its parent compound, guanidine hydrochloride, are instructive. High concentrations of guanidine salts in water often require gentle heating to overcome the endothermic dissolution process.^{[2][4][5]}

The hydrochloride salt form significantly enhances solubility in polar solvents. The protonated guanidinium ion can readily interact with water molecules. For less polar applications, organic solvents like Dimethyl Sulfoxide (DMSO) are effective due to their ability to solvate both the polar guanidinium head and the non-polar cyanophenyl tail.

Workflow for Solvent Selection and Solution Preparation

The choice of solvent is dictated by the experimental requirements. The following diagram outlines the decision-making process for preparing a solution of **1-(4-Cyanophenyl)guanidine hydrochloride**.



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Caption: Decision workflow for preparing 1-(4-Cyanophenyl)guanidine HCl solutions.

Safety Precautions and Handling

As a standard laboratory practice, a thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound. While a specific SDS for the hydrochloride salt is not readily available, data for the parent compound, N-(4-Cyanophenyl)guanidine, and the related guanidine hydrochloride provide essential safety guidance.

- Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.
- Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses with side shields.
- Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid dust generation.[7] Wash hands thoroughly after handling.
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[7][9]
 - Eye Contact: Rinse cautiously with water for several minutes.[7][9]
 - Inhalation: Move the person to fresh air.[9]
 - Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution in DMSO

This protocol is recommended for applications requiring an organic solvent or when preparing a high-concentration stock for serial dilution into aqueous media.

Materials:

- **1-(4-Cyanophenyl)guanidine hydrochloride** (MW: 196.64 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Calibrated analytical balance
- Class A volumetric flask
- Vortex mixer and/or sonicator
- Amber glass vial for storage

Procedure:

- Calculation: Determine the mass of **1-(4-Cyanophenyl)guanidine hydrochloride** required.
For 10 mL of a 10 mM solution:
 - $\text{Mass (g)} = 0.010 \text{ L} \times 0.010 \text{ mol/L} \times 196.64 \text{ g/mol} = 0.01966 \text{ g (or 19.66 mg)}$
- Weighing: Accurately weigh 19.66 mg of the compound and transfer it to a 10 mL volumetric flask.
- Solubilization: Add approximately 7-8 mL of DMSO to the flask.
- Dissolution: Cap the flask and vortex thoroughly. If dissolution is slow, use a water bath sonicator for 5-10 minutes. The solution should become clear and free of particulates.
- Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the 10 mL mark.
- Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.
- Storage: Transfer the solution to a labeled amber glass vial with a tightly sealed cap. Store at -20°C for long-term use.

Protocol B: Preparation of a 1 mM Aqueous Stock Solution

This protocol is suitable for direct use in many biological assays. The hydrochloride salt structure facilitates solubility in aqueous buffers.

Materials:

- **1-(4-Cyanophenyl)guanidine hydrochloride** (MW: 196.64 g/mol)
- Deionized water or Phosphate-Buffered Saline (PBS)
- Calibrated analytical balance
- Class A volumetric flask
- Magnetic stirrer and stir bar
- pH meter (optional)

Procedure:

- **Calculation:** Determine the mass required. For 10 mL of a 1 mM solution:
 - $\text{Mass (g)} = 0.010 \text{ L} \times 0.001 \text{ mol/L} \times 196.64 \text{ g/mol} = 0.001966 \text{ g (or 1.97 mg)}$
- **Weighing:** Accurately weigh 1.97 mg of the compound and transfer it to a 10 mL volumetric flask.
- **Solubilization:** Add approximately 8 mL of water or PBS to the flask, including a small magnetic stir bar.
- **Dissolution:** Place the flask on a magnetic stirrer and stir at a moderate speed. Gentle warming to 30-35°C can be employed to aid dissolution, similar to protocols for generic guanidine hydrochloride.^{[4][5]} Avoid excessive heat.
- **Final Volume Adjustment:** After complete dissolution, remove the stir bar and bring the solution to the final 10 mL volume with the solvent.
- **Homogenization:** Cap and invert the flask multiple times.
- **Storage:** Sterilize the solution by filtering through a 0.22 µm syringe filter if required for cell-based assays. Store at 2-8°C for short-term use or in aliquots at -20°C.^[1]

Stability and Storage Recommendations

The stability of guanidine compounds in solution can be influenced by pH and temperature. Guanidines may be susceptible to hydrolysis under strongly alkaline conditions.[10]

Solution Type	Storage Temperature	Recommended Duration	Notes
Powder (Solid)	2-8°C	As per manufacturer's expiry	Keep container tightly closed in a dry, well-ventilated place.[7][8]
DMSO Stock (≥ 10 mM)	-20°C	Up to 6 months	Protect from moisture. Thaw at room temperature before use.
Aqueous Stock (≤ 1 mM)	2-8°C	Up to 1 week	For longer storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting

Issue	Potential Cause	Recommended Solution
Compound Fails to Dissolve	Insufficient solvent volume or energy input. Solution may be supersaturated.	Increase mixing time. Use a sonicator or gentle warming (30-35°C). Ensure you are not exceeding the solubility limit for the chosen solvent.
Precipitation Upon Freezing	Poor solubility at low temperatures.	Thaw the solution completely and vortex/sonicate to redissolve before use. Consider storing at 4°C if stable for the required duration.
Precipitation in Assay Medium	The compound's solubility limit is exceeded upon dilution from a DMSO stock into an aqueous buffer.	Optimize the dilution scheme. Perform a serial dilution. Ensure the final DMSO concentration is compatible with the assay (typically <0.5%).
Solution Color Change	Degradation or contamination.	Discard the solution and prepare a fresh stock. Ensure high-purity solvents are used.

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